1-(difluoromethyl)-N-[(3,5-difluorophenyl)methyl]-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(difluoromethyl)-N-[(3,5-difluorophenyl)methyl]-1H-pyrazol-3-amine is a compound of significant interest in the field of organic chemistry. This compound features a pyrazole ring substituted with difluoromethyl and difluorophenyl groups, making it a valuable scaffold for various applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-N-[(3,5-difluorophenyl)methyl]-1H-pyrazol-3-amine typically involves the difluoromethylation of heterocycles via a radical process . This method is crucial for functionalizing fluorine-containing heterocycles, which are core moieties in many biologically active compounds. The process often involves the use of difluoromethyl radicals generated under specific conditions to achieve the desired substitution .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation reactions using specialized reactors resistant to elemental fluorine and hydrogen fluoride . These reactors ensure the safe handling of highly reactive fluorination gases and enable the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(difluoromethyl)-N-[(3,5-difluorophenyl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, thiols, or alcohols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction may produce difluoromethyl alcohols.
Scientific Research Applications
1-(difluoromethyl)-N-[(3,5-difluorophenyl)methyl]-1H-pyrazol-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-[(3,5-difluorophenyl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl and difluorophenyl groups enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biological pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid derivatives
- 1-(difluoromethyl)-3,5-bis(trifluoromethyl)benzene
Uniqueness
1-(difluoromethyl)-N-[(3,5-difluorophenyl)methyl]-1H-pyrazol-3-amine stands out due to its unique combination of difluoromethyl and difluorophenyl groups, which confer enhanced stability and reactivity. This makes it a valuable compound for developing new pharmaceuticals and advanced materials.
Properties
Molecular Formula |
C11H9F4N3 |
---|---|
Molecular Weight |
259.20 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[(3,5-difluorophenyl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C11H9F4N3/c12-8-3-7(4-9(13)5-8)6-16-10-1-2-18(17-10)11(14)15/h1-5,11H,6H2,(H,16,17) |
InChI Key |
VEMYUIIKWXPOKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1NCC2=CC(=CC(=C2)F)F)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.